1-Butyl-4-chloropiperidine
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Overview
Description
1-Butyl-4-chloropiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-chloropiperidine can be synthesized through several methods. One efficient route involves the chlorination of 1-butylpiperidine using thionyl chloride in the presence of tetrabutylammonium chloride, which helps suppress the formation of side products . Another method includes the addition of methylmagnesium chloride to a dimethyliminium salt, followed by chlorination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-chloropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted piperidines.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in secondary amines.
Scientific Research Applications
1-Butyl-4-chloropiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of central nervous system agents.
Biology: Used in the study of receptor-ligand interactions and as a precursor for bioactive molecules.
Industry: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-4-chloropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .
Comparison with Similar Compounds
1-Butylpiperidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloropiperidine: Lacks the butyl group, affecting its lipophilicity and biological activity.
1-Methyl-4-chloropiperidine: Similar structure but with a methyl group instead of a butyl group, leading to different pharmacokinetic properties.
Uniqueness: 1-Butyl-4-chloropiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the butyl and chlorine groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
1-butyl-4-chloropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN/c1-2-3-6-11-7-4-9(10)5-8-11/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTGFYNNAQRJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734574 |
Source
|
Record name | 1-Butyl-4-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34580-30-8 |
Source
|
Record name | 1-Butyl-4-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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